![molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1](/img/structure/B1520425.png)
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Descripción general
Descripción
“N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide” is a chemical compound with the CAS Number: 90401-89-1 . It has a molecular weight of 249.33 . The IUPAC name for this compound is S-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl) dimethylthiocarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Pharmacological Synthesis
This compound serves as a precursor in the synthesis of pharmacologically active molecules. Its structural complexity allows for the creation of diverse derivatives with potential therapeutic effects. The presence of the sulfanyl group makes it a candidate for the synthesis of compounds with antioxidant properties .
Antimicrobial Research
Researchers have explored the antimicrobial properties of derivatives of this compound. Its ability to interact with bacterial cell membranes and disrupt their integrity makes it a valuable scaffold for developing new antibacterial agents .
Cancer Therapy
The compound’s derivatives are being investigated for their potential use in cancer therapy. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Anti-inflammatory Agents
Due to its modifiable structure, this compound can be used to synthesize anti-inflammatory agents. By altering its molecular framework, researchers can enhance its interaction with inflammatory enzymes, potentially leading to effective treatments for chronic inflammatory diseases .
Neurodegenerative Disease Research
The compound’s ability to cross the blood-brain barrier makes it a promising candidate for the development of drugs targeting neurodegenerative diseases. Its derivatives could modulate neurotransmitter systems or provide neuroprotection .
Drug Resistance Studies
This compound is also significant in the study of drug resistance. Derivatives can be designed to overcome resistance mechanisms in pathogens, providing a pathway to combat antibiotic-resistant strains .
Propiedades
IUPAC Name |
S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNKLYLFKFXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)

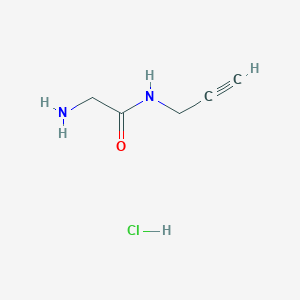
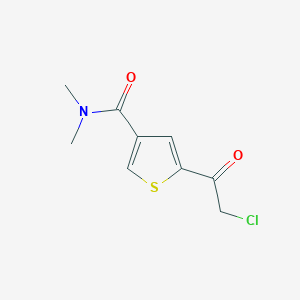
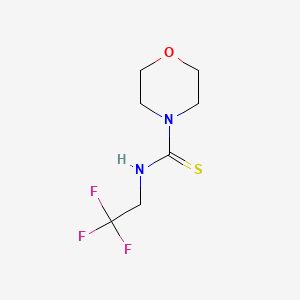
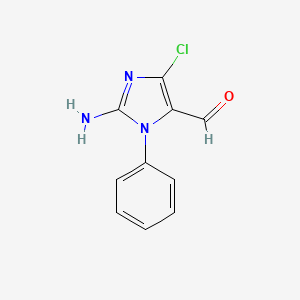
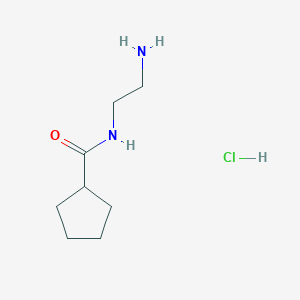

![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)
![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
